5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole
Overview
Description
5-(Di-tert-butylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole is a non-proprietary ligand for palladium-catalyzed amination of aryl halides . It is often used in Buchwald-Hartwig cross coupling, C-C bond formation, and amidation reactions .
Molecular Structure Analysis
The molecular formula of this compound is C32H35N4P . The InChI Key is PTXJGGGNGMPMBG-UHFFFAOYSA-N . The SMILES string is CC©©P(c1ccnn1-c2c(nn(-c3ccccc3)c2-c4ccccc4)-c5ccccc5)C©©C .Chemical Reactions Analysis
This compound is used as a ligand in palladium-catalyzed amination of aryl halides . It works best when the palladium source is Pd2(dba)3 .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It is slightly soluble in water .Scientific Research Applications
Palladium-Catalyzed Amination
BippyPhos has been used as a ligand in palladium-catalyzed amination reactions . The ligand’s structure allows it to facilitate the coupling of amines with aryl chlorides .
Palladium-Catalyzed Arylation
The ligand has also been used in palladium-catalyzed arylation reactions . Its unique structure aids in the arylation of various substrates .
Palladium-Catalyzed Etherification
BippyPhos is used in palladium-catalyzed etherification reactions . It helps in the coupling of aryl chlorides with various substrates .
Buchwald-Hartwig Amination
BippyPhos has shown significant utility in the Buchwald-Hartwig amination process . It has been used as a catalyst in the amination of a variety of functionalized (hetero)aryl chlorides, as well as bromides and tosylates .
Synthesis of N-Aryl Heterocycles
The BippyPhos/ [Pd (cinnamyl)Cl]2 catalyst system has been used in a new one-pot, two-step synthesis of N-aryl heterocycles from ammonia, ortho-alkynylhalo (hetero)arenes, and (hetero) aryl halides through tandem N-arylation/hydroamination reactions .
Chemoselective Monoarylation
BippyPhos/ [Pd (cinnamyl)Cl]2 displays a marked selectivity profile that was exploited in the chemoselective monoarylation of substrates featuring two chemically distinct NH-containing moieties .
Mechanism of Action
Target of Action
BippyPhos is a phosphine ligand . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. In the case of BippyPhos, it is often used in palladium-catalyzed cross-coupling reactions .
Mode of Action
As a ligand, BippyPhos binds to the metal atom in the center of the catalyst, typically palladium, through its phosphorus atom . This binding enhances the reactivity of the metal center and facilitates the cross-coupling reaction .
Biochemical Pathways
BippyPhos is involved in various types of cross-coupling reactions, such as the Buchwald-Hartwig Cross Coupling Reaction . These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Result of Action
The use of BippyPhos in cross-coupling reactions results in the formation of new carbon-carbon or carbon-heteroatom bonds . This enables the synthesis of complex organic compounds from simpler precursors .
Action Environment
The efficacy and stability of BippyPhos can be influenced by various environmental factors, including the reaction temperature, solvent, and the presence of other reagents . Optimal reaction conditions are crucial for achieving high yields and select
properties
IUPAC Name |
ditert-butyl-[2-(1,3,5-triphenylpyrazol-4-yl)pyrazol-3-yl]phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N4P/c1-31(2,3)37(32(4,5)6)27-22-23-33-36(27)30-28(24-16-10-7-11-17-24)34-35(26-20-14-9-15-21-26)29(30)25-18-12-8-13-19-25/h7-23H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXJGGGNGMPMBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=NN1C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468368 | |
Record name | BippyPhos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(di-tert-Butylphosphino)-1',3',5'-triphenyl-1'H-1,4'-bipyrazole | |
CAS RN |
894086-00-1 | |
Record name | BippyPhos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[Bis(t-butyl)phosphino]-1â??,3â??,5â??-triphenyl-1,4â??-bi-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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